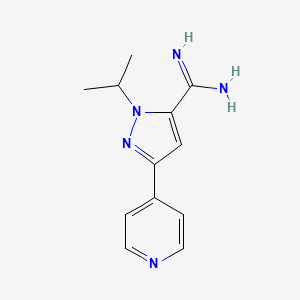
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a chemical compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with pyridine-4-carboximidamide in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
作用機序
The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
類似化合物との比較
Similar Compounds
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: A related compound with similar structural features but different functional groups.
1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazole derivative with distinct chemical properties.
Uniqueness
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C12H15N5 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-3-5-15-6-4-9/h3-8H,1-2H3,(H3,13,14) |
InChIキー |
FHXOLKCRWBVZPN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















